N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzamide core, a piperidine sulfonyl group, and a dimethoxyphenyl ethyl side chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be introduced by reacting piperidine with a sulfonyl chloride derivative.
Attachment of the Dimethoxyphenyl Ethyl Side Chain: The final step involves the attachment of the dimethoxyphenyl ethyl side chain through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide: Lacks the piperidine sulfonyl group.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(piperidin-1-ylsulfonyl)benzamide: Similar structure but with different substitution patterns.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of both the piperidine sulfonyl group and the dimethoxyphenyl ethyl side chain. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H30N2O5S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C23H30N2O5S/c1-17-7-9-19(16-22(17)31(27,28)25-13-5-4-6-14-25)23(26)24-12-11-18-8-10-20(29-2)21(15-18)30-3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,24,26) |
InChI Key |
RNJJBWMHWXDCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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